2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde
Overview
Description
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde: is an organic compound with the molecular formula C12H15BO3. It is characterized by the presence of a benzaldehyde group attached to a boron-containing dioxaborinane ring. This compound is often used in organic synthesis and has applications in various fields of scientific research.
Mechanism of Action
Mode of Action
It’s known that boron-containing compounds often interact with biological targets through the boron atom, which can form stable covalent bonds with biological molecules .
Biochemical Pathways
Boron-containing compounds are often used as catalysts in organic synthesis, suggesting that they may influence a variety of biochemical reactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, this compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde typically involves the reaction of benzaldehyde derivatives with boronic esters. One common method includes the reaction of benzaldehyde with 5,5-dimethyl-1,3,2-dioxaborinane in the presence of a catalyst under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can participate in various substitution reactions, particularly at the benzaldehyde moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts and specific solvents.
Major Products Formed:
Oxidation: 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid.
Reduction: 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the reactants used.
Scientific Research Applications
Chemistry: 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde is used as a building block in organic synthesis, particularly in the formation of complex molecules through reactions such as Suzuki coupling .
Biology and Medicine: Its boron-containing structure may be useful in boron neutron capture therapy (BNCT) for cancer treatment .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and polymers. It may also serve as an intermediate in the production of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
- Ethyl 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoate
- 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid
Comparison: Compared to similar compounds, 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde is unique due to its aldehyde functional group, which allows it to participate in a wider range of chemical reactions. This makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BO3/c1-12(2)8-15-13(16-9-12)11-6-4-3-5-10(11)7-14/h3-7H,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRXNDLMZZAOAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400720 | |
Record name | 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20400720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95752-86-6 | |
Record name | 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20400720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Formylbenzeneboronic acid, neopentyl glycol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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